molecular formula C10H12BrFN2O2 B13049884 Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate

Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate

Cat. No.: B13049884
M. Wt: 291.12 g/mol
InChI Key: ZLWTZLUMGXPVCY-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate is a pyridine derivative functionalized with a bromine atom at position 5, a fluorine atom at position 2, and a tert-butoxycarbonyl (Boc) carbamate group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The bromine and fluorine substituents enhance its reactivity in cross-coupling reactions and influence its electronic properties, making it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)

InChI Key

ZLWTZLUMGXPVCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)F

Origin of Product

United States

Preparation Methods

Bromination

The initial step involves bromination of the pyridine ring to introduce a bromine atom at the 5-position. This is commonly achieved by nucleophilic substitution or electrophilic aromatic substitution depending on the starting pyridine derivative.

  • Typical reagents: Hydrobromic acid or brominating agents applied to pyridine or substituted pyridines.
  • Conditions: Controlled temperature to avoid over-bromination.
  • Outcome: Formation of 5-bromopyridine intermediate.

Fluorination

Following bromination, selective fluorination is performed to introduce a fluorine atom at the 2-position of the pyridine ring.

  • Methods: Electrophilic fluorination or nucleophilic aromatic substitution using appropriate fluorinating agents.
  • Conditions: Reaction temperature and solvent choice are critical for regioselectivity.
  • Result: 5-bromo-2-fluoropyridine intermediate.

Carbamate Formation (Boc Protection)

The final step is the formation of the carbamate by reacting the halogenated pyridine intermediate with tert-butyl carbamate (Boc group source).

  • Typical reagents: tert-butyl carbamate or Boc anhydride, often in the presence of base catalysts such as DMAP (4-dimethylaminopyridine) or potassium carbonate.
  • Solvents: Tetrahydrofuran (THF), methanol, or mixtures.
  • Conditions: Reflux or room temperature stirring depending on the protocol.
  • Purification: Extraction, drying, and column chromatography to isolate the pure this compound.

Representative Experimental Procedures and Yields

Step Reaction Conditions Reagents Yield (%) Notes
Bromination Nucleophilic substitution with hydrobromic acid Pyridine Not explicitly reported Formation of 5-bromopyridine intermediate
Fluorination Electrophilic fluorination at 2-position 5-bromopyridine intermediate Not explicitly reported Selective fluorination to 5-bromo-2-fluoropyridine
Carbamate Formation (Boc Protection) Reflux in THF with Boc anhydride and DMAP or potassium carbonate 5-bromo-2-fluoropyridine, Boc anhydride, DMAP/K2CO3 Typically 50–65% Purification by silica gel chromatography

Example from Related Pyridine Carbamate Synthesis

  • Synthesis of tert-butyl 2-bromopyridin-3-ylcarbamate via reaction of 2-bromopyridin-3-amine with Boc anhydride and DMAP in THF under reflux yielded about 50.7% isolated product.
  • Alternative method using lithium bis(trimethylsilyl)amide (LiHMDS) in THF at 0°C followed by Boc protection gave a 62% yield.
  • Conversion of 2-bromonicotinic acid to the tert-butyl carbamate ester using diphenylphosphoryl azide in tert-butanol at 80°C achieved up to 99% yield, demonstrating an efficient route for related carbamate derivatives.

Analytical and Purification Notes

  • Purification typically involves extraction with ethyl acetate, washing with brine and aqueous bicarbonate, drying over sodium sulfate, and column chromatography on silica gel.
  • Characterization is commonly performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard practice.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Bromination reagent Hydrobromic acid or brominating agents Selective for 5-position
Fluorination method Electrophilic fluorination or nucleophilic substitution Regioselective for 2-position
Boc protection reagent Boc anhydride or tert-butyl carbamate Requires base catalyst (DMAP, K2CO3)
Solvent THF, methanol mixtures Commonly used for carbamate formation
Temperature 0°C to reflux (~20–80°C) Controlled to optimize yield
Reaction time 0.5 to 3 hours per step Depends on reagent and conditions
Yield 50%–99% depending on step and method Highest yields in carbamate formation from acid derivatives

Chemical Reactions Analysis

Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, fluorinating agents, and tert-butyl carbamate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

tert-Butyl (5-bromopyridin-3-yl)carbamate
  • Structure : Lacks the 2-fluoro substituent but retains the 5-bromo and 3-Boc groups.
  • Applications : Used in Suzuki-Miyaura couplings for introducing bromine-directed functional groups .
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS 1207175-73-2)
  • Structure : Features a hydroxyl group at position 3 instead of fluorine at position 2.
  • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, which may affect solubility and binding affinity in biological systems.
  • Synthesis : Prepared via Boc protection of 5-bromo-3-hydroxypyridin-2-amine using di-tert-butyl dicarbonate .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
  • Structure : Contains a fluorinated pyridine ring with a methyl-carbamate group at position 2.
  • Key Differences : The methylene spacer between the pyridine ring and the Boc group alters steric and electronic properties, reducing conjugation effects compared to the target compound .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Target Compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity Features
Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate C₁₀H₁₁BrFN₂O₃ ~306.11 5-Br, 2-F, 3-Boc High reactivity in cross-coupling; moderate stability
tert-Butyl (5-bromopyridin-3-yl)carbamate C₁₀H₁₃BrN₂O₂ 285.13 5-Br, 3-Boc Suzuki coupling; less electrophilic than fluorinated analogue
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate C₁₀H₁₃BrN₂O₃ 289.13 5-Br, 3-OH, 2-Boc Enhanced solubility due to hydroxyl group; prone to oxidation
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 3-F, 2-CH₂-Boc Reduced conjugation; steric hindrance at methyl position

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogues are pivotal in synthesizing compounds like JAK2 inhibitors and EGFR tyrosine kinase blockers .
  • Patent Activity: Derivatives such as tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (CAS 748812-61-5) highlight the industrial demand for functionalized carbamates in drug discovery .

Biological Activity

Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structure featuring a tert-butyl group and a pyridine ring substituted with bromine and fluorine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C10H12BrFNO2
  • Molecular Weight : Approximately 305.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. Additionally, the presence of halogen substituents (bromine and fluorine) enhances the compound's lipophilicity and binding affinity, which are crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is critical in drug development. Its mechanism involves binding to the active site or allosteric sites on target enzymes, thereby altering their activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • CNS Activity : The compound's ability to penetrate the central nervous system (CNS) suggests potential applications in treating neurological disorders .

Research Findings

Several studies have focused on elucidating the biological activities of this compound. Below are key findings from various research efforts:

StudyFindings
Demonstrated enzyme inhibition in vitro, suggesting potential therapeutic applications.
Highlighted the compound's interaction with CNS targets, indicating its possible use in neuropharmacology.
Reported antimicrobial activity against various pathogens, warranting further investigation for clinical use.

Case Studies

  • Enzyme Interaction Study : A study utilized molecular docking simulations to assess the binding affinity of this compound with specific enzymes. Results indicated strong binding interactions, which correlate with observed inhibitory effects in vitro.
  • Antimicrobial Efficacy : In a series of tests against bacterial strains, the compound showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(2-bromo-6-fluoropyridin-3-yl)carbamateC10H12BrFNO2Similar structure with different halogen substitution
Tert-butyl N-(2-fluoropyridin-3-yl)carbamateC9H12FNO2Lacks bromine but retains fluorine for similar interactions

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